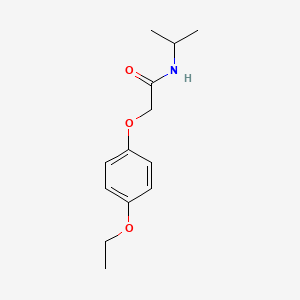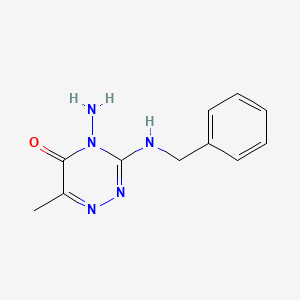
2-(4-ethoxyphenoxy)-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenoxy)-N-isopropylacetamide, also known as A-836,339, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are known to have a range of potential therapeutic uses.
科学的研究の応用
2-(4-ethoxyphenoxy)-N-isopropylacetamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of pain. 2-(4-ethoxyphenoxy)-N-isopropylacetamide has been shown to be effective in reducing pain in animal models, and it has been suggested that it may be useful in the treatment of chronic pain in humans.
Another area of research has been in the treatment of anxiety and depression. 2-(4-ethoxyphenoxy)-N-isopropylacetamide has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that it may be useful in the treatment of these conditions in humans.
作用機序
2-(4-ethoxyphenoxy)-N-isopropylacetamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds in the body that have been shown to have a range of therapeutic effects, including pain relief, anti-inflammatory effects, and neuroprotective effects. By inhibiting FAAH, 2-(4-ethoxyphenoxy)-N-isopropylacetamide increases the levels of endocannabinoids in the body, leading to these therapeutic effects.
Biochemical and Physiological Effects
2-(4-ethoxyphenoxy)-N-isopropylacetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve mood, and increase appetite. It has also been shown to have neuroprotective effects, reducing the damage caused by stroke and traumatic brain injury.
実験室実験の利点と制限
One of the main advantages of 2-(4-ethoxyphenoxy)-N-isopropylacetamide for lab experiments is its specificity for FAAH. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation is that it can be difficult to administer in vivo, as it is not very soluble in water.
将来の方向性
There are many potential future directions for research on 2-(4-ethoxyphenoxy)-N-isopropylacetamide. One area of interest is in the treatment of chronic pain. Further research is needed to determine the optimal dosage and administration method for this application.
Another area of interest is in the treatment of anxiety and depression. Further research is needed to determine the mechanism of action of 2-(4-ethoxyphenoxy)-N-isopropylacetamide in these conditions and to determine the optimal dosage and administration method.
Finally, there is potential for 2-(4-ethoxyphenoxy)-N-isopropylacetamide to be used in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the efficacy of 2-(4-ethoxyphenoxy)-N-isopropylacetamide in these conditions and to determine the optimal dosage and administration method.
Conclusion
In conclusion, 2-(4-ethoxyphenoxy)-N-isopropylacetamide is a promising compound with a range of potential therapeutic applications. Its specificity for FAAH makes it a useful tool for studying the role of endocannabinoids in various physiological processes. Further research is needed to determine the optimal dosage and administration method for its various applications.
合成法
The synthesis of 2-(4-ethoxyphenoxy)-N-isopropylacetamide involves the reaction of 4-ethoxyphenol with isopropylamine to form the intermediate 2-(4-ethoxyphenoxy)-N-isopropylacetamide. This intermediate is then treated with trifluoroacetic acid to form the final product, 2-(4-ethoxyphenoxy)-N-isopropylacetamide.
特性
IUPAC Name |
2-(4-ethoxyphenoxy)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-16-11-5-7-12(8-6-11)17-9-13(15)14-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGPJLSAJPHRSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenoxy)-N-isopropylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691709.png)
![(3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5691714.png)
![3-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5691720.png)
![9-{[5-(ethylthio)-2-thienyl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5691723.png)
![N-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5691725.png)

![2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole](/img/structure/B5691729.png)

![N-[rel-(3R,4S)-4-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5691741.png)

![3-[(3R*,4S*)-4-(dimethylamino)-1-(3-pyridin-4-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B5691770.png)
![1-(2-methyl-6-propyl-4-pyrimidinyl)-N-[(3R)-3-pyrrolidinyl]-4-piperidinamine dihydrochloride](/img/structure/B5691771.png)
![2-(3-methoxypropyl)-8-[2-oxo-2-(1-piperazinyl)ethyl]-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B5691778.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5691781.png)